2,3-Dibromobutane

Electrochemistry Reductive Dehalogenation Photocatalysis

2,3-Dibromobutane (CAS 598-71-0, molecular formula C₄H₈Br₂, molecular weight 215.91 g/mol) is a vicinal dibromide existing as three stereoisomers: a racemic (dl) mixture and a meso compound. It serves as a key reagent in stereochemical investigations, elimination reaction studies, and electrochemical reduction research.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 598-71-0
Cat. No. B042614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromobutane
CAS598-71-0
Synonyms(2R,3R)-rel-2,3-Dibromobutane;  (R*,R*)-2,3-Dibromobutane;  DL-2,3-Dibromobutane;  NSC 245048;  dl-2,3-Dibromobutane;  threo-2,3-Dibromobutane
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCC(C(C)Br)Br
InChIInChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3
InChIKeyBXXWFOGWXLJPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromobutane (CAS 598-71-0): A Vicinal Dibromide for Stereochemical Control and Electrochemical Studies


2,3-Dibromobutane (CAS 598-71-0, molecular formula C₄H₈Br₂, molecular weight 215.91 g/mol) is a vicinal dibromide existing as three stereoisomers: a racemic (dl) mixture and a meso compound [1]. It serves as a key reagent in stereochemical investigations, elimination reaction studies, and electrochemical reduction research. Its adjacent bromine atoms on a four-carbon chain impart distinct reactivity profiles compared to regioisomeric dibromobutanes, making it a compound of choice for applications requiring defined stereochemical outcomes [2].

Why 2,3-Dibromobutane Cannot Be Replaced by 1,2-Dibromobutane or Other Regioisomers


2,3-Dibromobutane and its regioisomers (e.g., 1,2-dibromobutane, 1,4-dibromobutane) are constitutional isomers with identical molecular formulas but vastly different physical properties and reactivities. The position of bromine atoms dictates boiling point, density, solubility, and, critically, stereochemical outcomes in elimination and substitution reactions . For instance, 2,3-dibromobutane undergoes anti elimination to yield specific alkene isomers, while 1,2-dibromobutane leads to different product distributions [1]. Furthermore, the cathodic reduction potential of 2,3-dibromobutane (−1.5 V vs. SCE) is distinct from other dibromides, necessitating specific electrochemical conditions [2]. Substituting one isomer for another without accounting for these differences will compromise reaction selectivity, yield, and reproducibility.

Quantitative Differentiation of 2,3-Dibromobutane from Key Analogs


Electrochemical Reduction Potential: 2,3-Dibromobutane vs. 1,2-Dibromobutane

2,3-Dibromobutane (2,3-DBB) exhibits a significantly more negative reduction potential compared to its vicinal analog 1,2-dibromobutane (1,2-DBB). Under bare carbon electrodes in DMSO, 2,3-DBB requires a potential more negative than −1.5 V vs. SCE for reduction, whereas 1,2-DBB reduces at a less negative potential (not precisely specified in the source but implied by the cathodic barrier comparison) [1]. The addition of a cobalt-based catalyst (Co(5-NH₂-phen)₃²⁺) shifts the onset potential for 2,3-DBB reduction to −1.0 V, and further modification with 1-aminopyrene under white light irradiation shifts it to −0.45 V [1]. This electrochemical differentiation is critical for designing selective dehalogenation or degradation protocols.

Electrochemistry Reductive Dehalogenation Photocatalysis

Stereochemical Outcome of Elimination: meso- vs. dl-2,3-Dibromobutane

The stereochemical outcome of dehydrohalogenation differs sharply between the meso and dl (racemic) isomers of 2,3-dibromobutane. When reacted with NaI in acetone, meso-2,3-dibromobutane yields exclusively trans-2-butene via anti elimination, while dl-2,3-dibromobutane yields cis-2-butene [1]. This stereospecificity arises from the requirement for anti-periplanar geometry in the E2 transition state. The meso isomer, possessing a plane of symmetry, can achieve the necessary anti arrangement to produce trans-alkene, whereas the dl isomer must rotate to a different conformation, leading to cis-alkene formation [1].

Stereochemistry Elimination Reactions Reaction Mechanism

Physical Property Differentiation: Boiling Point and Density of 2,3-Dibromobutane vs. 1,2-Dibromobutane

2,3-Dibromobutane and 1,2-dibromobutane exhibit distinct boiling points and densities due to the differing positions of bromine substitution. 2,3-Dibromobutane boils at 103–108 °C at 160 mmHg (lit.) and has a density of 1.756 g/mL at 25 °C [1]. In contrast, 1,2-dibromobutane boils at 59–60 °C at 20 mmHg and has a higher density of 1.789 g/mL at 25 °C [2]. These differences enable facile separation by distillation or density-based methods, and they influence solvent selection and reaction engineering parameters.

Physical Chemistry Separation Science Process Engineering

Solubility Profile: 2,3-Dibromobutane vs. 1,2-Dibromobutane

2,3-Dibromobutane is reported as insoluble in water, with an estimated aqueous solubility of 134.3 mg/L at 25 °C based on log P calculations [1]. In contrast, 1,2-dibromobutane is miscible with alcohols such as ethanol, indicating a significantly higher polarity or hydrogen-bonding capacity [2]. This differential solubility impacts liquid-liquid extraction efficiency and the choice of reaction medium in biphasic systems.

Solubility Formulation Extraction

Toxicity Profile: 2,3-Dibromobutane GHS Classification

2,3-Dibromobutane (racemic mixture) carries GHS hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315 (causes skin irritation) [1]. Comparatively, 1,2-dibromobutane shares similar acute toxicity classifications (H302, H312, H332) but may exhibit differences in skin/eye irritation severity or specific target organ toxicity [2]. While both isomers pose similar handling risks, the specific hazard profile of 2,3-dibromobutane should be considered in procurement decisions, particularly for large-scale use or in educational settings where exposure controls differ.

Toxicology Safety Regulatory Compliance

High-Value Application Scenarios for 2,3-Dibromobutane Driven by Evidence


Stereospecific Synthesis of cis- or trans-2-Butene via Controlled Elimination

Researchers requiring pure geometric isomers of 2-butene can select the appropriate stereoisomer of 2,3-dibromobutane. Using meso-2,3-dibromobutane with NaI/acetone yields exclusively trans-2-butene, while dl-2,3-dibromobutane yields cis-2-butene [1]. This stereospecificity eliminates the need for isomer separation and reduces waste, making it ideal for fine chemical synthesis, mechanistic studies, and educational demonstrations of stereochemical principles.

Electrochemical Dehalogenation Studies with Tailored Catalytic Systems

The high cathodic barrier of 2,3-dibromobutane (−1.5 V vs. SCE) makes it a model substrate for developing new electrocatalysts and photocatalysts. Studies show that cobalt tris(5-aminophenanthroline) shifts the onset potential to −1.0 V, and 1-aminopyrene-modified catalyst under light shifts it to −0.45 V [2]. This tunability allows researchers to explore catalyst design for reductive dehalogenation and to optimize degradation of persistent organobromine pollutants.

Reaction Calorimetry and Process Safety Studies for Vicinal Dibromides

The distinct boiling point (103–108 °C at 160 mmHg) and density (1.756 g/mL) of 2,3-dibromobutane enable its use as a model compound in thermal hazard assessment and reaction calorimetry for brominated intermediates [3]. Its physical properties allow for safe handling and accurate measurement of exothermic decomposition energies, informing scale-up strategies for pharmaceutical and agrochemical manufacturing processes involving vicinal dibromides.

Solvent Extraction and Biphasic Catalysis Optimization

Given its low water solubility (estimated 134.3 mg/L) and high organic solvent miscibility, 2,3-dibromobutane serves as a probe molecule for developing liquid-liquid extraction protocols and biphasic catalytic systems [4]. It can be used to study partitioning behavior and to benchmark the efficiency of phase-transfer catalysts in reactions where product isolation from aqueous layers is critical.

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